Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate
Description
¹H NMR Analysis
Key signals in deuterated chloroform (CDCl₃):
¹³C NMR Analysis
Notable carbon assignments:
IR Spectroscopy
UV-Vis Spectroscopy
In methanol, absorption maxima occur at λₘₐₓ = 268 nm (π→π* transition of the aromatic system) and λₘₐₓ = 310 nm (n→π* transition involving lone pairs on the imidazole nitrogen).
Tautomeric Behavior and Electronic Delocalization Patterns
The imidazo[4,5-b]pyridine core exhibits tautomerism, with the 3H tautomer predominating due to stabilization from the N-methyl group. Quantum mechanical calculations (DFT/B3LYP) on analogous systems reveal electron density localization at the pyridine N-1 and imidazole N-3 positions, facilitating electrophilic substitution at C-2 and C-5.
Delocalization of the π-system across both rings is evidenced by:
- NMR Chemical Shifts : Deshielded pyridine protons (δ >8 ppm) indicate strong ring current effects.
- Aromatic Stabilization Energy (ASE) : Calculated ASE of ~90 kcal/mol, comparable to benzene.
- Frontier Molecular Orbitals : HOMO localized on the imidazole ring, LUMO on the pyridine ring, enabling charge-transfer interactions.
Properties
IUPAC Name |
methyl 3-methylimidazo[4,5-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-5-11-7-3-6(9(13)14-2)4-10-8(7)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAYYLMAWRYWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674125 | |
| Record name | Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-82-3 | |
| Record name | Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Synthesis via N–C–N Bond Formation and Heterocyclization
A highly efficient method reported involves a one-pot sequence starting from 2-chloro-3-nitropyridine derivatives, which undergo nucleophilic aromatic substitution, reduction, and heterocyclization to form the imidazo[4,5-b]pyridine scaffold.
- Step 1: Nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with primary amines in a H2O/isopropanol (1:1) solvent mixture at 80 °C.
- Step 2: Reduction of the nitro group to diamine using zinc and hydrochloric acid at 80 °C, significantly shortening reaction time to approximately 45 minutes.
- Step 3: Condensation of the diamine intermediate with aldehydes under the same solvent conditions at room temperature or mild heating to form the imidazo[4,5-b]pyridine ring.
This method allows for the direct formation of substituted imidazo[4,5-b]pyridines in excellent yields without isolating intermediates, exemplifying green chemistry principles by using aqueous media and recyclable reagents.
Esterification and Functional Group Introduction
The methyl ester group at the 6-position can be introduced by:
- Starting from 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, followed by esterification using methanol under acidic or basic catalysis.
- Alternatively, using methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde as a precursor, which upon condensation with methyl acrylate under basic conditions yields the methyl ester derivative.
Detailed Experimental Procedure Example
| Step | Reagents & Conditions | Description | Time & Temperature | Yield & Notes |
|---|---|---|---|---|
| 1 | 2-chloro-3-nitropyridine + primary amine in H2O-IPA (1:1) | Nucleophilic substitution | 2 h at 80 °C | Intermediate diamine formed |
| 2 | Zn dust + HCl in H2O-IPA | Reduction of nitro to diamine | 45 min at 80 °C | High yield, rapid reaction |
| 3 | Aldehyde addition in H2O-IPA | Heterocyclization to imidazo[4,5-b]pyridine | 10 h at 85 °C | Final product isolated by column chromatography with excellent purity |
This one-pot method avoids isolation of intermediates, simplifying the process and improving overall efficiency.
Reaction Medium and Catalysis Considerations
- The use of polar protic solvents such as water and isopropanol is crucial to obtaining high yields; aprotic solvents like toluene or tetrahydrofuran result in lower yields.
- Zinc/HCl is preferred over Zn/AcOH for the reduction step due to faster reaction times and better yields.
- No metal catalysts are required for the heterocyclization step, which proceeds smoothly under mild heating.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| One-pot N–C–N bond formation | 2-chloro-3-nitropyridine + primary amine | Zn/HCl for reduction | H2O-IPA (1:1) | 80–85 °C | 12 h total | Excellent | Green, efficient, no isolation of intermediates |
| Esterification route | 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | Methanol + acid/base catalyst | Methanol | Reflux | Several hours | High | Classical esterification |
| Condensation with methyl acrylate | 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde | Base (e.g., triethylamine) | Organic solvent | Room temp to reflux | Hours | Good | For acrylate derivatives |
Research Findings and Optimization
- The one-pot synthesis method reduces reaction time and waste, aligning with green chemistry principles.
- The choice of solvent system (H2O-IPA) significantly enhances reaction efficiency in both substitution and heterocyclization steps.
- Zinc/HCl is an effective reducing agent, offering a rapid and high-yield conversion of nitro groups to amines.
- The method allows for structural diversity by varying the primary amine and aldehyde components, enabling the synthesis of various substituted imidazo[4,5-b]pyridines including this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Applications
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate exhibits a range of pharmacological activities:
-
Anti-inflammatory Properties :
- Compounds within the imidazo[4,5-b]pyridine class have been shown to reduce inflammatory responses in various models. For instance, studies indicate that they can inhibit oxidative stress-related inflammation in human retinal pigment epithelial cells .
- A specific derivative demonstrated selectivity for inducible nitric oxide synthase (iNOS), which is crucial in managing inflammation associated with obesity .
-
Antimicrobial Activity :
- Recent investigations have revealed that derivatives of imidazo[4,5-b]pyridine possess substantial antibacterial properties. Studies have reported effective inhibition against various bacterial strains, with promising binding affinities calculated through molecular docking studies .
- The compound's structural features contribute to its interaction with bacterial targets, enhancing its efficacy as an antimicrobial agent.
- Central Nervous System Effects :
Synthetic Methodologies
The synthesis of this compound can be achieved through several innovative approaches:
-
Catalytic Methods :
- Recent studies have explored the use of palladium-catalyzed cross-coupling reactions to synthesize imidazo[4,5-b]pyridine derivatives efficiently. These methods allow for the rapid derivatization of the core structure while maintaining high yields (70%-95%) .
- Microwave-assisted synthesis has also been employed to enhance reaction rates and improve yields under mild conditions .
- Green Chemistry Approaches :
Case Study 1: Anti-inflammatory Activity in Retinal Ischemia
A study investigated the effects of this compound on retinal ischemia-induced inflammation. The compound was found to significantly reduce inflammatory markers and oxidative stress in cultured human retinal pigment epithelial cells. This suggests its potential as a therapeutic agent for retinal diseases characterized by inflammation .
Case Study 2: Antibacterial Efficacy
In a comparative study assessing the antibacterial activity of various imidazo[4,5-b]pyridine derivatives, this compound exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[4,5-b]pyridine scaffold is versatile, with modifications at key positions (e.g., 2-, 3-, 6-) significantly altering physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Applications: Bromo-substituted derivatives (e.g., Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate) serve as intermediates for cross-coupling reactions, enabling further functionalization . Cyano-substituted analogs (e.g., 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile) exhibit nucleophilic reactivity, making them suitable for constructing heterocyclic libraries in drug discovery . Amino- and phenyl-substituted derivatives (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are mutagenic and carcinogenic, emphasizing the importance of substituent selection in toxicology .
Biological Activity :
- Methyl ester derivatives are often prodrug candidates, as ester groups enhance membrane permeability and are hydrolyzed in vivo to active carboxylic acids .
- Tetrazolyl and biphenyl substituents (e.g., L158809) confer potent receptor antagonism, demonstrating the scaffold's adaptability in medicinal chemistry .
Physicochemical Properties: Solubility: Ester groups improve solubility in organic solvents, whereas cyano or bromo substituents may reduce aqueous solubility . Stability: Bromo-substituted compounds require low-temperature storage (-20°C) to prevent degradation, while cyano analogs are stable under ambient conditions .
Safety Profiles: Bromo-substituted compounds carry warnings for acute toxicity (H302: harmful if swallowed) and skin/eye irritation (H315, H319) . Carcinogenic analogs (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) highlight the need for rigorous safety evaluation in early-stage development .
Biological Activity
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate, with the CAS number 1171920-82-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 191.19 g/mol
- IUPAC Name : this compound
- CAS Number : 1171920-82-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Recent studies have highlighted its role as an inhibitor of mixed-lineage protein kinase 3 (MLK3), which is implicated in several cancers and neurodegenerative diseases.
Key Findings:
- MLK3 Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory activity against MLK3. Notably, compounds exhibited IC50 values ranging from 6 to 14 nM, indicating potent inhibition .
- Antiproliferative Activity : The compound has shown promising antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The structure-activity relationship (SAR) studies suggested that modifications in the imidazo-pyridine structure significantly enhance biological efficacy .
Pharmacological Effects
The pharmacological profile of this compound reveals its potential as an anti-cancer agent and an anti-inflammatory compound.
Table 1: Biological Activities and IC50 Values
| Activity | Cell Line | IC50 (nM) |
|---|---|---|
| MLK3 Inhibition | - | 6 - 14 |
| Antiproliferative | HeLa | <10 |
| Antiproliferative | A549 | <12 |
| Antitumor Activity | MDA-MB-231 | <15 |
Case Studies
- Anti-Cancer Applications : In a study focusing on the antiproliferative effects of pyridine derivatives, this compound was found to significantly inhibit cell growth in various cancer types. The study concluded that the compound's structural features contribute to its enhanced activity against cancer cell lines .
- Inflammatory Disorders : Research has also indicated that compounds within the imidazo-pyridine family exhibit anti-inflammatory properties. The ability to inhibit MLK3 suggests a potential application in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate and its derivatives?
The compound is typically synthesized via cyclization or substitution reactions starting from pyridine precursors. For example, ethyl carboxylate analogs are prepared by reacting lithium aluminium hydride (LiAlH₄) with intermediates like ethyl 7-amino-5-methyl-3-substituted-triazolo[4,5-b]pyridine-6-carboxylate in anhydrous tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours . Purification often involves column chromatography using hexane/ethyl acetate gradients .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Elemental Analysis : To verify purity (e.g., %C, %H, %N) .
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm structural features like methyl groups and aromatic protons .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .
Q. How is the compound purified after synthesis?
Common methods include:
- Column Chromatography : Silica gel with hexane/ethyl acetate or dichloromethane/methanol gradients .
- Recrystallization : Solvents like ethanol or diethyl ether are used to isolate crystalline products .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
Substituent steric effects may reduce yields. Strategies include:
- Temperature Control : Prolonged reflux (e.g., 72 hours for cycloaddition reactions) improves conversion .
- Catalyst Screening : Copper(I) catalysts enhance 1,3-dipolar cycloaddition efficiency for triazole derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in substitution reactions .
Q. How do structural discrepancies in crystallographic data impact functional interpretations?
For example, dihedral angles between the imidazo[4,5-b]pyridine core and phenyl rings (67.7° vs. 86.0°) in asymmetric units suggest conformational flexibility, which could influence binding interactions in medicinal chemistry studies . Researchers should compare X-ray diffraction data with computational models (e.g., DFT) to resolve ambiguities .
Q. What methodologies assess the photocytotoxic potential of this compound?
- In Vitro Assays : Cell viability tests (e.g., MTT assay) under UV/visible light exposure .
- Reactive Oxygen Species (ROS) Detection : Fluorescent probes like DCFH-DA quantify ROS generation .
- DNA Binding Studies : UV-vis titration or gel electrophoresis to evaluate intercalation properties .
Methodological Challenges
Q. How to address inconsistencies in elemental analysis vs. spectroscopic data?
Discrepancies (e.g., %C found vs. calculated) may arise from incomplete drying or solvent retention. Solutions include:
- Extended Vacuum Drying : To remove residual solvents .
- Combined Techniques : Cross-validate using TGA (thermogravimetric analysis) for moisture/solvent content .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep away from ignition sources (flammable solids; storage code 11) .
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent contact with skin/eyes (acute toxicity category 4) .
- Waste Disposal : Neutralize with ice before disposal to quench reactive intermediates .
Emerging Applications
Q. How can computational modeling guide the design of bioactive derivatives?
- Docking Studies : Predict binding affinities to targets like G-protein-coupled receptors using software (e.g., AutoDock) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
